molecular formula C13H15BrN4O2 B2952608 N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-5-bromonicotinamide CAS No. 2034231-88-2

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-5-bromonicotinamide

Cat. No.: B2952608
CAS No.: 2034231-88-2
M. Wt: 339.193
InChI Key: RYPTVJMWKHBXTJ-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-5-bromonicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives This compound is characterized by the presence of a pyrazole ring, an ethoxyethyl linker, and a brominated nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-5-bromonicotinamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.

    Attachment of the ethoxyethyl linker: The pyrazole intermediate is then reacted with an ethoxyethyl halide (such as ethoxyethyl bromide) in the presence of a base like potassium carbonate to form the ethoxyethyl-substituted pyrazole.

    Bromination of nicotinamide: Nicotinamide is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to obtain 5-bromonicotinamide.

    Coupling reaction: The ethoxyethyl-substituted pyrazole is coupled with 5-bromonicotinamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-5-bromonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the nicotinamide moiety can be substituted with other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted nicotinamide derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-5-bromonicotinamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Research: The compound is used in biochemical assays to study enzyme kinetics and inhibition.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic or optical properties.

    Chemical Biology: The compound is used as a probe to investigate biological pathways and molecular interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-pyrazol-1-yl)ethyl)-5-bromonicotinamide
  • N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-nicotinamide
  • N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-5-chloronicotinamide

Uniqueness

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-5-bromonicotinamide is unique due to the presence of both the pyrazole ring and the brominated nicotinamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. The ethoxyethyl linker also contributes to its uniqueness by providing structural flexibility and enhancing its interaction with molecular targets.

Properties

IUPAC Name

5-bromo-N-[2-(2-pyrazol-1-ylethoxy)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN4O2/c14-12-8-11(9-15-10-12)13(19)16-3-6-20-7-5-18-4-1-2-17-18/h1-2,4,8-10H,3,5-7H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYPTVJMWKHBXTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCOCCNC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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